1-(1-Hydroxycyclobutyl)ethan-1-one
Description
1-(1-Hydroxycyclobutyl)ethan-1-one is a ketone derivative featuring a cyclobutyl ring substituted with a hydroxyl group at the 1-position and an acetyl group. Its molecular formula is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol. The compound’s structure combines the steric strain of a four-membered cyclobutyl ring with the polarity of a hydroxyl group, influencing its physical properties (e.g., solubility, melting point) and reactivity.
Properties
IUPAC Name |
1-(1-hydroxycyclobutyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)6(8)3-2-4-6/h8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIZNBRZCCUWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxycyclobutyl)ethan-1-one can be synthesized through various synthetic routes One common method involves the cyclization of a suitable precursor under controlled conditions
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxycyclobutyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(1-Hydroxycyclobutyl)ethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxycyclobutyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and ethanone moiety play crucial roles in its reactivity and interactions with enzymes, receptors, or other biomolecules. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloalkane Ring Size Variation
1-(1-Hydroxycyclohexyl)ethan-1-one (CAS 1123-27-9)
- Molecular Formula : C₈H₁₂O₂
- Molecular Weight : 140.18 g/mol
- Key Differences :
1-(3-Hydroxycyclobutyl)ethan-1-one (CAS 30494-01-0)
- Molecular Formula : C₆H₁₀O₂
- Molecular Weight : 114.14 g/mol
Substituent Effects on the Cyclobutyl Ring
1-(2-Methylcyclobutyl)ethan-1-one (CAS 39257-06-2)
- Molecular Formula : C₇H₁₂O
- Molecular Weight : 112.17 g/mol
- Key Differences :
1-(1-Methylcyclobutyl)ethan-1-one
Functional Group Variations in Ethanone Derivatives
1-Cyclohexyl-2-(phenylthio)ethan-1-one
- Molecular Formula : C₁₄H₁₈OS
- Key Differences: Thioether (-S-) substituent enhances electron-rich character, increasing susceptibility to electrophilic reactions. Synthesized via nucleophilic substitution of brominated precursors with thiophenol .
1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS 18992-80-8)
- Molecular Formula: C₁₀H₁₃NO
- Molecular Weight : 163.22 g/mol
- Key Differences: Aromatic ring with dimethylamino group provides strong electron-donating effects, altering redox properties. Applications in pharmaceuticals and agrochemicals due to its versatile reactivity .
Data Table: Comparative Analysis of Key Compounds
Discussion of Key Findings
- Ring Size : Smaller cyclobutyl rings increase ring strain and reactivity compared to cyclohexyl analogs .
- Substituent Position : Hydroxyl groups at the 1-position vs. 3-position on cyclobutyl alter hydrogen-bonding networks and solubility .
- Functional Groups : Thioether and sulfonyl groups enhance electrophilic reactivity, while methyl groups reduce polarity .
Biological Activity
1-(1-Hydroxycyclobutyl)ethan-1-one is an organic compound characterized by its unique structure, which includes a cyclobutane ring with a hydroxy group and an ethanone moiety. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.
- Molecular Formula : C6H10O2
- Molecular Weight : 114.14 g/mol
- IUPAC Name : 1-(1-hydroxycyclobutyl)ethanone
- InChI Key : WHIZNBRZCCUWCZ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxy group and the ethanone moiety play critical roles in its reactivity, influencing its interactions with enzymes, receptors, and other biomolecules. Detailed studies on these interactions are essential for understanding its potential therapeutic effects.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxy group in this compound may contribute to scavenging free radicals, thus providing protective effects against oxidative stress.
Antimicrobial Properties
Studies have shown that derivatives of cyclobutane compounds can possess antimicrobial activity. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against various bacterial strains.
Antiproliferative Effects
Preliminary investigations suggest that this compound may exhibit antiproliferative effects on certain cancer cell lines. This property could be linked to its ability to interfere with cellular signaling pathways involved in cell growth and division.
Case Study 1: Antioxidant Assessment
A study evaluating the antioxidant potential of various phenolic compounds found that structurally related compounds to this compound showed promising results in reducing oxidative stress markers in vitro. The compound's ability to donate hydrogen atoms from the hydroxy group was identified as a key mechanism for its antioxidant activity.
Case Study 2: Antimicrobial Testing
In a comparative study of cyclobutane derivatives, this compound was tested against common pathogens. Results indicated moderate activity against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent.
Comparative Analysis with Related Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(3-Hydroxycyclobutyl)ethan-1-one | Hydroxy group at a different position | Similar antioxidant properties |
| **Cyclobutanone | Lacks hydroxy group | Reduced reactivity |
| **Cyclobutanol | Contains hydroxy group but lacks ethanone | Moderate biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
